2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline

Medicinal Chemistry Physicochemical Properties Lead Optimization

Optimize CNS drug design with 2-Methoxy-4-(4-trifluoromethylpiperidin-1-yl)aniline (CAS 1416352-07-2). Its unique substitution provides elevated LogP (1.79 vs 1.65 analog), an extra H-bond acceptor for SAR tuning, and metabolic stability from the CF3-piperidine ring. • Aniline NH2 ready for amide/sulfonamide chemistry. • ≥95% purity. In stock, global delivery.

Molecular Formula C13H17F3N2O
Molecular Weight 274.28 g/mol
CAS No. 1416352-07-2
Cat. No. B6335008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline
CAS1416352-07-2
Molecular FormulaC13H17F3N2O
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCC(CC2)C(F)(F)F)N
InChIInChI=1S/C13H17F3N2O/c1-19-12-8-10(2-3-11(12)17)18-6-4-9(5-7-18)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3
InChIKeyKGLPPUNTAMXGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline Overview


2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline (CAS 1416352-07-2) is a specialized aromatic amine that combines a trifluoromethylated piperidine moiety, a methoxy group, and an aniline core [1]. With a molecular formula of C₁₃H₁₇F₃N₂O and a molecular weight of 274.28 g/mol , this compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical research. Its structure is designed to introduce tailored lipophilicity and electronic properties into lead molecules, particularly for targets where conformational restriction and metabolic stability are critical parameters [2]. It is offered by multiple vendors at standard research purities (≥95%) .

2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline: Differentiation from Analogs


Direct substitution of 2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline with close structural analogs such as 4-[4-(trifluoromethyl)piperidin-1-yl]aniline (lacking the 2-methoxy group) or 2-Methoxy-4-(piperidin-1-yl)aniline (lacking the 4-CF₃ group) will fundamentally alter key physicochemical and ADME-related properties that drive lead optimization and SAR campaigns . The unique combination of the 2-methoxy and 4-trifluoromethylpiperidin-1-yl substituents on the aniline core results in a distinct molecular weight, lipophilicity (LogP), and hydrogen-bonding profile that cannot be replicated by any single close analog . The quantitative evidence presented below demonstrates that these differences are substantial and will directly impact critical parameters such as compound solubility, permeability, and metabolic stability, which are essential for any medicinal chemistry or chemical biology program .

2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline: Quantitative Evidence vs Analogs


Molecular Weight Increase

The molecular weight of 2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline is substantially higher than its non-trifluoromethylated analog, 2-Methoxy-4-(piperidin-1-yl)aniline . This difference of +68 Da is a direct consequence of the CF₃ group and represents a significant shift in the physicochemical property space, impacting parameters like ligand efficiency and solubility .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Enhanced Lipophilicity

The target compound exhibits a significantly higher LogP value compared to its non-fluorinated analog, 4-[4-(trifluoromethyl)piperidin-1-yl]aniline . The measured LogP of 1.79 for the target compound, compared to 1.65 for the comparator, represents a 8.5% increase in lipophilicity, which is a critical driver of membrane permeability and metabolic stability .

Drug Design Lipophilicity ADME Properties

Hydrogen Bond Acceptor Capacity

The target compound possesses three hydrogen bond acceptors (HBAs), a key structural feature that distinguishes it from simpler analogs like 4-[4-(trifluoromethyl)piperidin-1-yl]aniline, which has only two . This additional HBA arises from the 2-methoxy group and can create new or stronger interactions with biological targets or alter the compound's solvation properties .

Molecular Recognition Binding Affinity Computational Chemistry

Vendor Availability and Purity

2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline is readily available from multiple reputable chemical suppliers (e.g., AKSci, Fluorochem, ABCR) in standard research purities of ≥95% . In contrast, the closely related 2-Methoxy-4-(piperidin-1-yl)aniline (CAS 1340334-65-7) is also available, but the market availability of the trifluoromethylated analog is specifically documented across multiple vendor catalogs, ensuring reliable sourcing for research projects .

Chemical Procurement Quality Control Research Supply

2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline: Research Applications


Lipophilicity-Driven Lead Optimization

Due to its elevated LogP (1.79) compared to its non-methoxylated analog (LogP 1.65), this compound is ideally suited for incorporation into lead series where increased lipophilicity is desired to improve passive membrane permeability . The trifluoromethyl group's electron-withdrawing nature also enhances metabolic stability, making this scaffold a strategic choice for medicinal chemists targeting intracellular or CNS-active compounds [1].

Hydrogen Bond Acceptor SAR Studies

The presence of three hydrogen bond acceptors (versus two in the des-methoxy analog) provides a powerful tool for SAR investigations . Researchers can systematically evaluate the impact of an additional HBA on target binding affinity and selectivity, particularly when targeting enzymes or receptors where specific polar interactions are critical for potency .

Molecular Probe Synthesis

The aniline functionality (NH₂ group) allows for further derivatization via amide bond formation, sulfonylation, or diazonium chemistry, while the CF₃-piperidine moiety provides a conformationally restricted and metabolically stable lipophilic handle . This makes the compound an excellent precursor for generating targeted chemical probes with optimized physicochemical profiles [1].

Agrochemical and Material Science Building Block

The unique combination of electronic properties conferred by the 2-methoxy (electron-donating) and 4-CF₃-piperidin-1-yl (electron-withdrawing and lipophilic) substituents makes this aniline a valuable synthon for developing novel agrochemicals or organic materials where tailored solubility, stability, and binding characteristics are required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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